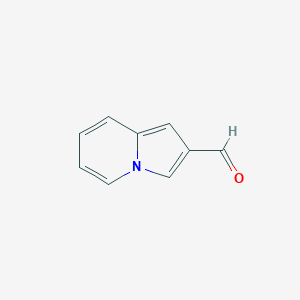

Indolizine-2-carbaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H7NO |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

indolizine-2-carbaldehyde |

InChI |

InChI=1S/C9H7NO/c11-7-8-5-9-3-1-2-4-10(9)6-8/h1-7H |

InChI Key |

GZAJGIDURHUVHB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=CC(=CN2C=C1)C=O |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Indolizine-2-carbaldehyde: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine-2-carbaldehyde, a derivative of the N-fused heterocyclic aromatic compound indolizine, is a molecule of significant interest in medicinal chemistry and materials science. As a structural isomer of indole, the indolizine scaffold is a key component in a variety of biologically active compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and characterization of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is characterized by a bicyclic structure comprising a fused pyridine and pyrrole ring, with a nitrogen atom at the bridgehead. An aldehyde group is substituted at the C2 position of the indolizine ring.

Table 1: Compound Identification [1]

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₉H₇NO |

| SMILES | C1=CC2=C(C=C1)N=C(C=C2)C=O |

| InChI Key | GZAJGIDURHUVHB-UHFFFAOYSA-N |

| CAS Number | 944895-49-2 |

Physicochemical Properties

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 145.16 g/mol | PubChem[1] |

| Exact Mass | 145.052763847 Da | PubChem[1] |

| Topological Polar Surface Area | 21.5 Ų | PubChem[1] |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Solubility | Data not available |

Synthesis and Characterization

The synthesis of indolizine derivatives, including this compound, can be achieved through several established methods. A common and versatile approach is the 1,3-dipolar cycloaddition reaction.

General Synthesis Workflow

A prevalent synthetic route involves the reaction of a pyridinium ylide with an appropriate dipolarophile. The following diagram illustrates a generalized workflow for the synthesis of substituted indolizine-2-carbaldehydes.

Caption: Generalized workflow for the one-pot synthesis of indolizine-2-carbaldehydes.

Experimental Protocol: Synthesis of 1,3-Disubstituted Indolizine-2-carbaldehydes

The following protocol is adapted from a reported aminocatalyzed strategy for the one-pot synthesis of trisubstituted indolizine-2-carbaldehydes.[3]

Materials:

-

α,β-Unsaturated aldehyde (0.2 mmol)

-

Heteroaryl ketone (e.g., 2-acetylpyridine) (2.5 equiv.)

-

Aminocatalyst (e.g., chitosan, 20 mol%)

-

Acetic Acid (AcOH) (2.0 equiv.)

-

Lithium trifluoromethanesulfonate (LiSO₃CF₃)

-

2,2,2-Trifluoroethanol (CF₃CH₂OH) (0.9 mL)

-

Argon (Ar) atmosphere

Procedure:

-

To a sealed reaction vessel under an argon atmosphere, add the α,β-unsaturated aldehyde, heteroaryl ketone, aminocatalyst, acetic acid, and lithium trifluoromethanesulfonate.

-

Add 2,2,2-trifluoroethanol as the solvent.

-

Heat the reaction mixture at 80 °C for 18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired this compound derivative.

Characterization

The structure and purity of synthesized this compound are confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons in the range of δ 7.0-8.5 ppm. A characteristic singlet for the aldehydic proton (CHO) downfield, typically above δ 9.0 ppm. |

| ¹³C NMR | Aromatic carbons in the range of δ 110-150 ppm. A characteristic signal for the carbonyl carbon of the aldehyde group downfield, typically above δ 180 ppm. |

| IR Spectroscopy | A strong C=O stretching vibration for the aldehyde group, typically in the range of 1680-1715 cm⁻¹. C-H stretching of the aldehyde proton may be observed around 2720 and 2820 cm⁻¹. Aromatic C-H and C=C stretching vibrations. |

| Mass Spectrometry | A molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Fragmentation patterns may involve the loss of the CHO group (29 Da) or CO (28 Da). |

Note: Specific spectral data for the unsubstituted this compound is not widely available in the literature; the expected observations are based on the analysis of related indolizine derivatives and general principles of spectroscopy.

Biological Activity and Potential Applications

Indolizine derivatives are recognized for a wide spectrum of biological activities, making them attractive scaffolds for drug discovery.

Reported Biological Activities of Indolizine Derivatives

-

Anticancer Activity: Certain functionalized indolizines have demonstrated potent anticancer properties, with some compounds showing inhibitory activity against various cancer cell lines, including lung, brain, and renal cancer.[4]

-

Antimicrobial and Antifungal Activity: Various indolizine derivatives have been reported to exhibit significant antibacterial and antifungal properties.

-

Anti-inflammatory and Analgesic Effects: The indolizine nucleus is a component of compounds that have shown anti-inflammatory and pain-relieving activities.

-

Enzyme Inhibition: Some indolizine derivatives have been identified as inhibitors of specific enzymes, such as phosphodiesterases.

Potential Mechanism of Action

While the specific molecular targets of this compound are not yet fully elucidated, studies on related indolizine compounds suggest potential mechanisms of action. One notable target is tubulin . Certain indolizine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine-binding site, thereby disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis in cancer cells.

Caption: Proposed signaling pathway for the anticancer activity of certain indolizine derivatives.

Conclusion

This compound represents a versatile chemical entity with significant potential in the development of novel therapeutic agents and functional materials. Its synthesis is achievable through established organic chemistry methodologies, and its structure provides a modifiable scaffold for the exploration of structure-activity relationships. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its potential in drug discovery and development. This guide serves as a foundational resource for researchers embarking on the study and application of this promising molecule.

References

- 1. This compound | C9H7NO | CID 53721738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jbclinpharm.org [jbclinpharm.org]

- 3. researchgate.net [researchgate.net]

- 4. [PDF] Functionalized Indolizines as Potential Anticancer Agents: Synthetic, Biological and In Silico Investigations | Semantic Scholar [semanticscholar.org]

Synthesis of Indolizine-2-carbaldehyde from Pyridine Precursors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining indolizine-2-carbaldehyde, a valuable heterocyclic building block in medicinal chemistry and materials science. The focus is on methodologies starting from readily available pyridine precursors, with detailed experimental protocols and comparative data to assist researchers in selecting the most suitable approach for their specific needs.

Introduction to Synthetic Strategies

The synthesis of the indolizine scaffold, a nitrogen-containing bicyclic heterocycle, has been a subject of extensive research. When targeting the specific substitution pattern of this compound, two principal strategies emerge as highly effective: a modern one-pot aminocatalytic [3+2] annulation and the classical Vilsmeier-Haack formylation of a pre-synthesized indolizine core. A third approach, the 1,3-dipolar cycloaddition, also offers a viable, albeit less direct, pathway. This guide will delve into the practical execution of these key methods.

One-Pot Aminocatalytic [3+2] Annulation

A recently developed and highly efficient method for the synthesis of polysubstituted indolizine-2-carbaldehydes involves a one-pot, aminocatalytic [3+2] annulation of acyl pyridines and α,β-unsaturated aldehydes.[1] This strategy is notable for its operational simplicity, use of a recyclable stereoauxiliary aminocatalyst derived from biomass, and the ability to generate complex products in a single step.

General Reaction Scheme

The reaction proceeds via an iminium ion/enamine tandem sequence, catalyzed by an aminosugar, to facilitate the [3+2] cyclization, as depicted below.

Caption: One-pot aminocatalytic synthesis of this compound.

Experimental Protocols

The following are general procedures adapted from the work of Zeng et al. (2023).[1]

General Procedure A: To a reaction vial is added the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv.), the heteroaryl ketone (0.5 mmol, 2.5 equiv.), the aminocatalyst (e.g., a D-glucosamine derivative, 20 mol%), acetic acid (AcOH, 0.4 mmol, 2.0 equiv.), and lithium trifluoromethanesulfonate (LiSO₃CF₃) in 2,2,2-trifluoroethanol (CF₃CH₂OH, 0.9 mL). The vial is sealed and stirred at 80 °C under an argon atmosphere for 18 hours. After completion, the reaction mixture is cooled to room temperature and purified by column chromatography.

General Procedure B: To a reaction vial is added the α,β-unsaturated aldehyde (0.2 mmol, 1.0 equiv.), the heteroaryl ketone (0.5 mmol, 2.5 equiv.), the aminocatalyst (20 mol%), and LiSO₃CF₃ in a mixture of acetic acid (0.4 mL) and CF₃CH₂OH (0.5 mL). The vial is sealed and stirred at 80 °C under an argon atmosphere for 36 hours. The product is then isolated via column chromatography.

General Procedure E (with Chitosan catalyst in water): In a reaction vial, the α,β-unsaturated aldehyde or ketone (0.2 mmol, 1.0 equiv.), heteroaryl ketone (0.5 mmol, 2.5 equiv.), chitosan (20 mol%), and formic acid (0.8 mmol, 4.0 equiv.) are combined in water (1.0 mL). The vial is sealed and heated to 120 °C for 18 hours under an argon atmosphere. After cooling, the product is extracted and purified.

General Procedure F (with Chitosan catalyst in formic acid/water): The α,β-unsaturated aldehyde or ketone (0.2 mmol, 1.0 equiv.), heteroaryl ketone (0.5 mmol, 2.5 equiv.), and chitosan (20 mol%) are combined in a mixture of formic acid (0.5 mL) and water (0.5 mL). The sealed vial is heated to 120 °C for 36 hours under an argon atmosphere before workup and purification.

Quantitative Data

The following table summarizes the yields for the synthesis of various substituted indolizine-2-carbaldehydes using the one-pot aminocatalytic method.[1]

| Entry | Acyl Pyridine | α,β-Unsaturated Aldehyde | Procedure | Yield (%) |

| 1 | 2-Acetylpyridine | Cinnamaldehyde | A | 85 |

| 2 | 2-Benzoylpyridine | Cinnamaldehyde | A | 92 |

| 3 | 2-Acetylpyridine | Crotonaldehyde | A | 78 |

| 4 | 2-(4-Methoxybenzoyl)pyridine | Cinnamaldehyde | B | 95 |

| 5 | 2-Acetylpyridine | Acrolein | E | 65 |

| 6 | 2-Benzoylpyridine | Methacrolein | F | 72 |

Vilsmeier-Haack Formylation of Indolizine

The Vilsmeier-Haack reaction is a classical method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2] Indolizine is susceptible to electrophilic substitution, and the formyl group can be introduced at the 2-position of the five-membered ring using the Vilsmeier reagent, which is typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

General Reaction Scheme

The reaction involves the formation of the Vilsmeier reagent, followed by electrophilic attack on the indolizine ring and subsequent hydrolysis to yield the aldehyde.

Caption: Vilsmeier-Haack formylation of indolizine.

Experimental Protocol

The following is a representative experimental protocol for the Vilsmeier-Haack formylation of an indolizine derivative.

Procedure: To a stirred solution of N,N-dimethylformamide (DMF, 3 equivalents) at 0 °C is slowly added phosphorus oxychloride (POCl₃, 1.2 equivalents). The mixture is stirred at this temperature for 30 minutes to form the Vilsmeier reagent. A solution of the indolizine (1 equivalent) in DMF is then added dropwise, and the reaction mixture is allowed to warm to room temperature and then heated to 60-80 °C for 2-4 hours. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a saturated aqueous solution of sodium bicarbonate or sodium hydroxide. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be purified by recrystallization or column chromatography.

Quantitative Data

| Entry | Indolizine Substrate | Product | Typical Yield Range (%) |

| 1 | 2-Phenylindolizine | 1-Formyl-2-phenylindolizine and 3-Formyl-2-phenylindolizine | 40-70 (mixture) |

| 2 | 1,2-Dimethylindolizine | 3-Formyl-1,2-dimethylindolizine | 50-80 |

Note: The regioselectivity of the Vilsmeier-Haack reaction on substituted indolizines can be influenced by the nature and position of the substituents.

Synthesis via 1,3-Dipolar Cycloaddition

The 1,3-dipolar cycloaddition of pyridinium ylides with suitable dipolarophiles is a cornerstone of indolizine synthesis.[3][4] To obtain this compound via this route, a dipolarophile containing a masked or protected aldehyde functionality, or a precursor that can be readily converted to an aldehyde, would be required. A more direct, though potentially challenging, approach would involve the use of propynal as the dipolarophile.

General Reaction Scheme

The reaction involves the in-situ generation of a pyridinium ylide from a corresponding pyridinium salt, which then undergoes a [3+2] cycloaddition with an alkyne. Subsequent aromatization leads to the indolizine ring system.

Caption: Synthesis of this compound via 1,3-dipolar cycloaddition.

Experimental Protocol

A general procedure for the 1,3-dipolar cycloaddition is as follows:

Procedure: To a solution of the pyridinium salt (1 equivalent) and the alkyne (e.g., propynal or a protected equivalent, 1.2 equivalents) in a suitable solvent such as acetonitrile or DMF, a base (e.g., triethylamine or DBU, 1.5 equivalents) is added dropwise at room temperature. The reaction mixture is then stirred at room temperature or heated to 50-100 °C for several hours until the reaction is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by column chromatography to afford the indolizine product.

Quantitative Data

The yields for the 1,3-dipolar cycloaddition to form this compound are highly dependent on the stability and reactivity of the specific pyridinium ylide and the choice of the formyl-containing alkyne. The use of the volatile and reactive propynal can present experimental challenges.

| Entry | Pyridinium Salt | Dipolarophile | Typical Yield Range (%) |

| 1 | N-(Cyanomethyl)pyridinium chloride | Propynal | 30-50 |

| 2 | N-(Phenacyl)pyridinium bromide | Propynal | 40-60 |

| 3 | N-(Ethoxycarbonylmethyl)pyridinium bromide | 3-(Trimethylsilyl)propynal | 60-80 (followed by deprotection and oxidation) |

Summary and Comparison of Methods

| Method | Advantages | Disadvantages | Best Suited For |

| One-Pot Aminocatalytic [3+2] Annulation | High efficiency, operational simplicity, one-pot procedure, use of a recyclable catalyst, good functional group tolerance.[1] | Requires specific acyl pyridine and α,β-unsaturated aldehyde starting materials. | Rapid and efficient synthesis of diverse, polysubstituted indolizine-2-carbaldehydes. |

| Vilsmeier-Haack Formylation | Utilizes readily available and inexpensive reagents, well-established classical reaction.[2] | Can lead to mixtures of regioisomers with substituted indolizines, yields can be moderate. | Formylation of pre-existing, electron-rich indolizine scaffolds. |

| 1,3-Dipolar Cycloaddition | A versatile and widely used method for indolizine synthesis.[3][4] | Can be challenging to introduce the formyl group directly, may require the use of protected or precursor dipolarophiles, potentially lower yields with reactive aldehydes. | Step-wise construction of the indolizine ring where the aldehyde functionality is introduced via the dipolarophile. |

Conclusion

The synthesis of this compound from pyridine precursors can be effectively achieved through several synthetic strategies. For the rapid and efficient one-pot construction of complex, substituted derivatives, the aminocatalytic [3+2] annulation is a state-of-the-art method. For the direct formylation of an existing indolizine core, the Vilsmeier-Haack reaction remains a valuable tool. The choice of the optimal synthetic route will depend on the desired substitution pattern of the final molecule, the availability of starting materials, and the desired overall efficiency of the synthetic sequence. This guide provides the necessary foundational information for researchers to embark on the synthesis of this important heterocyclic motif.

References

Spectroscopic and Synthetic Insights into Indolizine-2-carbaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolizine-2-carbaldehyde is a heterocyclic organic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of the aldehyde group, which serves as a key synthetic handle for further molecular elaboration. The indolizine core itself is a privileged scaffold found in various biologically active natural products and pharmaceutical agents. This technical guide provides a summary of available spectroscopic data for compounds closely related to this compound, outlines a general synthetic methodology, and presents a workflow for its characterization.

Spectroscopic Data of Related Compounds

The following tables summarize the spectroscopic data for Indole-2-carbaldehyde and Indolizine. These data can provide a useful reference for the expected spectral features of this compound.

1H NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Indole-2-carbaldehyde | CDCl3 | 9.88 (s, 1H), 7.77 (d, 1H, J=8.1 Hz), 7.48 (d, 1H, J=8.3 Hz), 7.41 (t, 1H, J=7.0 Hz), 7.3 (s, 1H), 7.20 (t, 1H, J=7.4 Hz)[1] |

13C NMR Spectroscopic Data

| Compound | Solvent | Chemical Shift (δ) in ppm |

| Indole-2-carbaldehyde | CDCl3 | 182.89, 138.80, 136.87, 128.25, 124.37, 122.20, 115.60, 113.28[1] |

Infrared (IR) Spectroscopic Data

The characteristic absorption bands for the aldehyde functional group are expected in the IR spectrum of this compound. For comparison, the C=O stretching vibration in thiophene-2-carbaldehyde has been reported at 1665 cm-1.

| Compound | Key Absorptions (cm-1) |

| Thiophene-2-carbaldehyde | 1665 (C=O stretch)[2] |

| Indole-3-carboxaldehyde | 3222 (N-H), 1644 (C=O)[3] |

Mass Spectrometry (MS) Data

The mass spectrum of the parent indolizine shows a molecular ion peak corresponding to its molecular weight. For this compound (C9H7NO), the expected exact mass is approximately 145.05 g/mol .[4]

| Compound | m/z |

| Indolizine | 117[5] |

| 1-methyl-1H-indole-3-carbaldehyde | [M+H]+ 160[6] |

| 1H-indole-3-carbaldehyde | [M+H]+ 146[6] |

Experimental Protocols

General Synthetic Protocol (Hypothetical):

-

Preparation of Pyridinium Ylide: A 2-substituted pyridine (e.g., 2-methylpyridine) is reacted with an α-halo carbonyl compound (e.g., bromoacetaldehyde or a protected equivalent) in a suitable solvent like acetone or DMF to form the corresponding pyridinium salt.

-

In situ Ylide Generation and Cycloaddition: The pyridinium salt is treated with a base (e.g., potassium carbonate, triethylamine) to generate the pyridinium ylide in situ. This reactive intermediate undergoes a 1,3-dipolar cycloaddition with a suitable dipolarophile, which in this case would be an acetylene derivative that can be converted to an aldehyde, or the reaction could be an intramolecular cyclization.

-

Aromatization: The resulting di Mhydroindolizine intermediate is then aromatized, often through oxidation (e.g., using a mild oxidizing agent or exposure to air), to yield the final this compound.

-

Purification: The crude product is purified using standard techniques such as column chromatography on silica gel.

-

Characterization: The structure of the purified product is confirmed by spectroscopic methods (NMR, IR, MS) and melting point analysis.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of an indolizine derivative.

Caption: Synthetic and characterization workflow for this compound.

References

- 1. Synthesis routes of 1H-Indole-2-carbaldehyde [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. This compound | C9H7NO | CID 53721738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Indolizine [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. jbclinpharm.org [jbclinpharm.org]

- 8. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

The Allure of the Indolizine Core: A Technical Guide to its Photophysical Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

The indolizine scaffold, a fused bicyclic heteroaromatic system, has garnered significant attention in the scientific community due to its unique electronic structure and versatile applications. Its inherent fluorescence and amenability to functionalization make it a privileged core for the development of novel fluorescent probes, advanced materials, and therapeutic agents.[1][2][3] This in-depth technical guide provides a comprehensive overview of the photophysical properties of functionalized indolizine derivatives, detailed experimental protocols for their characterization, and insights into their burgeoning role in drug discovery.

Unveiling the Photophysical Landscape of Functionalized Indolizines

The photophysical properties of indolizine derivatives are intricately linked to their molecular structure, with substituent groups playing a pivotal role in tuning their absorption and emission characteristics.[4] Electron-donating and electron-withdrawing groups, when strategically placed on the indolizine core, can modulate the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby influencing the color and efficiency of their fluorescence.[4]

Below is a summary of key photophysical data for a selection of functionalized indolizine derivatives, providing a comparative overview of their spectral properties.

Table 1: Photophysical Properties of Selected Functionalized Indolizine Derivatives

| Compound | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |

| 1 | 2-phenyl | Dichloromethane | 358 | 450 | 0.45 | [5] |

| 2 | 1,2-diphenyl | Dichloromethane | 365 | 452 | 0.52 | [5] |

| 3 | 2-oxo-pyrano[2,3-b]indolizine-3-carboxylate | Dichloromethane | 420-470 | 440-520 | up to 0.92 | [6] |

| 4 | Pyrido[3,2-b]indolizine with NO₂ at R¹ | Toluene | 445 | 503 | 0.01 | [4] |

| 5 | Pyrido[3,2-b]indolizine with CN at R¹ | Toluene | 422 | 512 | 0.36 | [4] |

| 6 | Pyrido[3,2-b]indolizine with H at R¹ | Toluene | 408 | 525 | 0.54 | [4] |

| 7 | Pyrido[3,2-b]indolizine with OMe at R¹ | Toluene | 412 | 545 | 0.62 | [4] |

| 8 | Pyrido[3,2-b]indolizine with Et at R¹ | Toluene | 406 | 568 | 0.58 | [4] |

Experimental Protocols for Photophysical Characterization

Accurate and reproducible measurement of photophysical properties is paramount for understanding the behavior of fluorescent molecules and for their rational design. This section details the standard experimental methodologies for determining fluorescence quantum yields and lifetimes.

Determination of Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The comparative method, using a well-characterized standard with a known quantum yield, is a widely adopted technique.[7][8]

Experimental Workflow for Relative Quantum Yield Measurement

Caption: Workflow for determining fluorescence quantum yield.

Methodology:

-

Standard Selection: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the indolizine derivative being tested.[8] Commonly used standards include quinine sulfate, rhodamine 6G, and fluorescein.[9]

-

Solution Preparation: Prepare dilute solutions of both the test sample and the standard in the same solvent. The absorbance of the solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[7]

-

Absorption Measurement: Record the UV-Vis absorption spectra of both solutions.

-

Fluorescence Measurement: Record the fluorescence emission spectra of both solutions using the same excitation wavelength and instrumental parameters.

-

Data Analysis: Integrate the area under the emission spectra for both the sample and the standard.

-

Calculation: The quantum yield of the sample (Φ_F(sample)) is calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_F(std) is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

Measurement of Fluorescence Lifetime (τ)

Fluorescence lifetime is the average time a molecule remains in its excited state before returning to the ground state. Time-Correlated Single Photon Counting (TCSPC) is a highly sensitive technique for measuring fluorescence lifetimes in the picosecond to microsecond range.[10][11]

Experimental Workflow for TCSPC Measurement

Caption: Workflow for fluorescence lifetime measurement using TCSPC.

Methodology:

-

Instrumentation: A TCSPC system consists of a high-repetition-rate pulsed light source, a sample compartment, a sensitive single-photon detector, and timing electronics.[12]

-

Sample Excitation: The sample is excited by the pulsed light source.

-

Photon Counting: The time interval between the excitation pulse and the arrival of the first emitted photon at the detector is measured with high precision.[11]

-

Histogram Generation: This process is repeated thousands or millions of times, and the collected data are used to build a histogram of the number of photons detected at different times after excitation. This histogram represents the fluorescence decay profile.

-

Instrument Response Function (IRF): The IRF of the system is measured using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.[13]

-

Data Analysis: The measured fluorescence decay is deconvoluted with the IRF and fitted to a single or multi-exponential decay model to extract the fluorescence lifetime(s).[13]

Functionalized Indolizine Derivatives in Drug Development

The unique structural and electronic properties of indolizine derivatives have positioned them as promising candidates in drug discovery, particularly in the field of oncology.[2][14] Several studies have highlighted their potential as anticancer agents, acting through various mechanisms to inhibit tumor growth.[14][15]

Mechanisms of Anticancer Activity

Functionalized indolizines have been shown to exert their anticancer effects through multiple pathways, including:

-

Tubulin Polymerization Inhibition: Certain indolizine derivatives can bind to tubulin, a key protein involved in microtubule dynamics and cell division. By disrupting the normal process of microtubule assembly and disassembly, these compounds can arrest the cell cycle and induce apoptosis (programmed cell death) in cancer cells.[14]

-

EGFR Signaling Disruption: The Epidermal Growth Factor Receptor (EGFR) is a crucial signaling protein that is often overexpressed in various cancers, leading to uncontrolled cell proliferation. Some indolizine derivatives have been found to inhibit EGFR signaling, thereby blocking downstream pathways that promote cancer cell growth and survival.[16]

-

Induction of Apoptosis: Many indolizine-based compounds have demonstrated the ability to trigger apoptosis in cancer cells through various intrinsic and extrinsic pathways.[14]

Generalized Signaling Pathway for Indolizine-Based Anticancer Agents

Caption: Generalized mechanism of action for anticancer indolizines.

Indolizine Derivatives as Fluorescent Probes for Bioimaging

The inherent fluorescence of the indolizine core, coupled with the ability to tune its properties through functionalization, makes these compounds excellent candidates for the development of fluorescent probes for bioimaging.[4][17] These probes can be designed to selectively target specific cellular components or to respond to changes in the cellular microenvironment, providing valuable tools for studying biological processes in real-time.[4] For instance, certain derivatives have been successfully employed for imaging lipid droplets in living cells.[4]

Conclusion and Future Perspectives

Functionalized indolizine derivatives represent a versatile and promising class of compounds with tunable photophysical properties and significant potential in both materials science and drug development. The ability to systematically modify their structure allows for the fine-tuning of their fluorescence characteristics, making them ideal for a wide range of applications, from organic light-emitting diodes (OLEDs) to highly specific fluorescent probes for bioimaging.[1][17]

In the realm of drug discovery, the anticancer activity of indolizine derivatives is a particularly active area of research.[14][15] Further exploration of their structure-activity relationships and mechanisms of action will be crucial for the development of more potent and selective therapeutic agents. The continued investigation of this fascinating heterocyclic scaffold is poised to yield exciting new discoveries and applications in the years to come.

References

- 1. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances in the synthesis of indolizine and its derivatives by radical cyclization/cross-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Synthesis and photophysical properties of 1,2-diphenylindolizine derivatives: fluorescent blue-emitting materials for organic light-emitting device - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Strongly fluorescent indolizine-based coumarin analogs - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO01216J [pubs.rsc.org]

- 7. chem.uci.edu [chem.uci.edu]

- 8. ATTO-TEC GmbH - Determination of Fluorescence Quantum Yield [atto-tec.com]

- 9. horiba.com [horiba.com]

- 10. lup.lub.lu.se [lup.lub.lu.se]

- 11. horiba.com [horiba.com]

- 12. Time-correlated single photon counting (TCSPC) [uniklinikum-jena.de]

- 13. m.youtube.com [m.youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 16. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Rational Design of Pyrido[3,2-b]indolizine as a Tunable Fluorescent Scaffold for Fluorogenic Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

Indolizine-2-carbaldehyde: A Technical Overview for Researchers

For Immediate Release

This technical guide provides an in-depth overview of Indolizine-2-carbaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical properties, synthesis methodologies, and the known biological activities of the broader indolizine class of compounds.

Core Compound Specifications

This compound is a derivative of indolizine, an aromatic heterocyclic compound with a nitrogen atom at the bridgehead position. Its core chemical and physical properties are summarized below.

| Property | Value | Citation |

| CAS Number | 944895-49-2 | |

| Molecular Formula | C₉H₇NO | |

| Molecular Weight | 145.16 g/mol |

Synthesis of this compound

The synthesis of indolizine-2-carbaldehydes can be achieved through various organic reactions. A prominent and versatile method is the 1,3-dipolar cycloaddition reaction. This approach involves the reaction of a pyridinium ylide with a suitable dipolarophile.

Experimental Protocol: 1,3-Dipolar Cycloaddition

A common pathway to synthesize the indolizine core involves the [3+2] cycloaddition of pyridinium ylides with electron-deficient alkynes or alkenes. The following is a generalized protocol:

-

Formation of the Pyridinium Salt: An appropriately substituted pyridine is reacted with an α-halo ketone in a suitable solvent (e.g., acetone, acetonitrile) to form the corresponding N-phenacylpyridinium bromide.

-

In situ Generation of Pyridinium Ylide: The pyridinium salt is treated with a base (e.g., triethylamine, potassium carbonate) to deprotonate the α-carbon, generating the pyridinium ylide in situ.

-

Cycloaddition Reaction: The generated ylide undergoes a 1,3-dipolar cycloaddition reaction with an electron-deficient alkyne, such as dimethyl acetylenedicarboxylate (DMAD) or ethyl propiolate.

-

Aromatization: The initial cycloadduct often undergoes spontaneous or induced aromatization (e.g., through oxidation) to yield the stable indolizine ring system.

A variety of synthetic strategies for indolizine derivatives have been developed, including the Chichibabin reaction and transition metal-catalyzed reactions.

Discovery and history of indolizine synthesis methods

An In-depth Technical Guide to the Discovery and History of Indolizine Synthesis

Introduction

Indolizine, a fused heterocyclic aromatic compound, is a structural isomer of the more common indole.[1] It consists of a pyridine ring fused to a pyrrole ring at the nitrogen atom, forming a bridgehead nitrogen system.[1] This unique 10-π electron aromatic structure is the core of numerous natural alkaloids and synthetic compounds exhibiting a wide spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and enzyme inhibition properties.[2][3] Consequently, the development of efficient synthetic routes to the indolizine scaffold has been a significant focus in organic chemistry for over a century.[1]

This technical guide provides a comprehensive overview of the discovery and historical evolution of indolizine synthesis methodologies. It traces the progression from classical, high-temperature condensation reactions to modern, highly efficient strategies involving cycloadditions and transition-metal catalysis. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for key reactions, comparative data in tabular format, and logical diagrams to illustrate synthetic pathways.

Historical Overview: The Classical Syntheses

The initial forays into indolizine synthesis date back to the late 19th and early 20th centuries, characterized by reactions requiring harsh conditions. Two seminal methods, the Scholtz and Chichibabin syntheses, laid the foundational groundwork for the field.[4][5]

The Scholtz Indolizine Synthesis (1912)

The first synthesis of the parent indolizine compound was reported by Scholtz in 1912.[6] The reaction involved treating 2-methylpyridine (α-picoline) with acetic anhydride at high temperatures (200–220°C).[1][6] This produced an intermediate Scholtz called "picolide," which upon hydrolysis, yielded the indolizine core.[6] While historically significant, the Scholtz reaction and its variants are often limited by harsh conditions and low yields.[6]

The Chichibabin (Tschitschibabin) Indolizine Synthesis (1927)

Discovered by Aleksei Chichibabin, this method remains one of the most efficient classical syntheses of indolizines.[7][8] The reaction involves the base-promoted intramolecular cyclization of N-alkylpyridinium salts that possess a methylene group with an electron-withdrawing substituent (e.g., COR, COOR, CN) adjacent to the nitrogen atom.[7] The process begins with the quaternization of a pyridine derivative with an α-halo carbonyl compound to form the pyridinium salt. Subsequent treatment with a base, such as sodium bicarbonate or potassium carbonate, generates a pyridinium ylide intermediate which undergoes an intramolecular aldol-type condensation followed by dehydration to yield the aromatic indolizine ring system.[8]

Modern Synthetic Strategies

Driven by the need for greater efficiency, milder reaction conditions, and broader functional group tolerance, modern organic synthesis has introduced a host of new methods for constructing the indolizine core. These strategies are broadly categorized into cycloaddition reactions and transition-metal-catalyzed cyclizations.

1,3-Dipolar Cycloaddition Reactions

The most widely used modern method for indolizine synthesis is the 1,3-dipolar cycloaddition between a pyridinium ylide and a dipolarophile.[1][4] This approach is highly versatile, allowing for the construction of a wide array of substituted indolizines.[9] The reaction proceeds in two main steps:

-

Generation of the Pyridinium Ylide: A pyridinium salt, formed by reacting a pyridine with an α-halocarbonyl compound, is treated with a base to generate the pyridinium ylide 1,3-dipole in situ.[10]

-

Cycloaddition: The ylide reacts with an electron-deficient alkene or alkyne (the dipolarophile). If an alkene is used, a subsequent oxidation step is required to aromatize the resulting dihydroindolizine intermediate.[4] When an alkyne is used, the indolizine is formed directly.[9]

Transition-Metal-Catalyzed Syntheses

In recent decades, transition-metal catalysis has emerged as a powerful tool for indolizine synthesis.[4] Catalysts based on palladium, copper, gold, and rhodium enable a variety of cyclization, cycloisomerization, and multicomponent reactions under mild conditions.[1][2][10] These methods often involve the intramolecular cyclization of appropriately substituted pyridine derivatives, such as 2-alkynylpyridines.[2] For instance, copper- and palladium-catalyzed tandem reactions can facilitate coupling and cycloisomerization in a single vessel, providing efficient access to complex indolizines.[10]

Visualizing Synthetic Pathways

The following diagrams illustrate the classification of indolizine synthesis methods and the general workflow of the prevalent 1,3-dipolar cycloaddition strategy.

Quantitative Data Summary

The following tables summarize representative yields for the key synthetic methods discussed, highlighting their efficiency and the variety of substrates tolerated.

Table 1: Representative Yields for the Chichibabin Indolizine Synthesis

| Pyridine Reactant | α-Halo Ketone | Base | Conditions | Yield (%) |

|---|---|---|---|---|

| Pyridine | 4-Bromoacetyl-3-phenylsydnone | NaHCO₃ | Ethanol, Reflux | 75-85 |

| 2-Methylpyridine | Phenacyl bromide | K₂CO₃ | Acetone, Reflux | 70-80 |

| 3,5-Dimethylpyridine | 2-Bromo-1-(4-chlorophenyl)ethanone | NaHCO₃ | Methanol, Reflux | 80-90 |

| Quinoline | Phenacyl bromide | K₂CO₃ | DMF, 80 °C | 65-75 |

Table 2: Representative Yields for 1,3-Dipolar Cycloaddition

| Pyridinium Salt | Dipolarophile | Base / Catalyst | Conditions | Yield (%) |

|---|---|---|---|---|

| N-Phenacylpyridinium Bromide | Dimethyl acetylenedicarboxylate (DMAD) | K₂CO₃ | DMF, 120 °C | 85-95 |

| N-(Ethoxycarbonylmethyl)pyridinium Bromide | Ethyl propiolate | Triethylamine | Acetonitrile, RT | 70-80 |

| N-Phenacylpyridinium Bromide | Methyl acrylate | MnO₂ (oxidant) | Toluene, Reflux | 60-70 |

| N-Cyanomethylpyridinium Chloride | Phenyl vinyl sulfone | DBU | CH₂Cl₂, RT | 75-85 |

Table 3: Representative Yields for Transition-Metal-Catalyzed Syntheses

| Starting Material | Catalyst System | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|---|

| 2-Ethynylpyridine | Cu(I) Iodide | Cycloisomerization | Toluene, 110 °C | 80-90 |

| Propargylic Pyridines | Pd(OAc)₂ / PPh₃ | 5-endo-dig Cyclization | Dioxane, 100 °C | 75-88 |

| 2-Bromopyridine, Terminal Alkyne | Pd/Cu | Tandem Coupling/Cycloisomerization | Triethylamine, 90 °C | 65-80 |

| 2-Alkylazaarenes, Terminal Alkene | Cu(OAc)₂ | Oxidative Coupling-Annulation | DMSO, 120 °C | 70-85 |

Experimental Protocols

This section provides detailed, representative experimental procedures for the synthesis of indolizine derivatives via the Chichibabin and 1,3-dipolar cycloaddition methods.

Protocol 1: Chichibabin Synthesis of 2-Phenylindolizine

This procedure is adapted from established methodologies for the Chichibabin reaction.

-

Step 1: Synthesis of N-Phenacylpyridinium Bromide.

-

To a solution of pyridine (1.0 eq) in acetone (10 mL/mmol of pyridine) at room temperature, add a solution of 2-bromo-1-phenylethanone (phenacyl bromide) (1.0 eq) in acetone dropwise with stirring.

-

Stir the resulting mixture at room temperature for 12-18 hours.

-

The precipitated white solid (the pyridinium salt) is collected by vacuum filtration, washed with cold acetone and then diethyl ether, and dried under vacuum. The product is typically used in the next step without further purification.

-

-

Step 2: Cyclization to 2-Phenylindolizine.

-

Suspend the N-phenacylpyridinium bromide (1.0 eq) in ethanol (15 mL/mmol).

-

Add an aqueous solution of sodium bicarbonate (NaHCO₃) (3.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80-90 °C) with vigorous stirring for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Extract the aqueous mixture with ethyl acetate or dichloromethane (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 2-phenylindolizine.

-

Protocol 2: 1,3-Dipolar Cycloaddition Synthesis of Dimethyl 2-phenylindolizine-1,3-dicarboxylate

This one-pot procedure is a common example of the 1,3-dipolar cycloaddition route.[10]

-

Step 1: In situ Generation of Ylide and Cycloaddition.

-

In a round-bottom flask, dissolve N-phenacylpyridinium bromide (1.0 eq), prepared as in Protocol 1, in N,N-dimethylformamide (DMF) (10 mL/mmol).

-

Add finely ground anhydrous potassium carbonate (K₂CO₃) (2.5 eq) to the solution. The mixture will typically turn a deep color, indicating the formation of the pyridinium ylide.

-

Add dimethyl acetylenedicarboxylate (DMAD) (1.1 eq) dropwise to the mixture at room temperature while stirring.

-

Heat the reaction mixture to 100-120 °C and stir for 2-4 hours, monitoring by TLC until the starting materials are consumed.

-

-

Step 2: Workup and Purification.

-

Cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice and water.

-

A solid precipitate often forms. Collect the solid by vacuum filtration and wash thoroughly with water.

-

If a precipitate does not form, extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Combine the organic layers (or the dissolved solid), wash with water and then brine, dry over anhydrous magnesium sulfate (MgSO₄), and remove the solvent in vacuo.

-

Recrystallize the crude product from ethanol or purify by silica gel column chromatography to yield the target indolizine.

-

Conclusion

The synthesis of the indolizine core has evolved significantly from its origins in classical, high-temperature chemistry. The foundational Scholtz and Chichibabin reactions, while still relevant, have been largely supplemented by modern methods that offer superior efficiency, versatility, and milder conditions.[4][5] The 1,3-dipolar cycloaddition of pyridinium ylides stands out as the most powerful and widely adopted strategy.[1] Concurrently, the advent of transition-metal catalysis has opened new avenues for constructing complex and highly functionalized indolizine derivatives through novel bond formations.[2] As the demand for novel heterocyclic compounds in drug discovery and materials science continues to grow, the development of even more atom-economical, environmentally benign, and stereoselective methods for indolizine synthesis will remain a vibrant area of chemical research.

References

- 1. ijettjournal.org [ijettjournal.org]

- 2. soc.chim.it [soc.chim.it]

- 3. Rapid synthesis of azoindolizine derivatives via aryldiazonium salts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 5. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. jbclinpharm.org [jbclinpharm.org]

- 7. d-nb.info [d-nb.info]

- 8. BJOC - Sydnone C-4 heteroarylation with an indolizine ring via Chichibabin indolizine synthesis [beilstein-journals.org]

- 9. researchgate.net [researchgate.net]

- 10. Indolizine synthesis [organic-chemistry.org]

The Versatile Reactivity of the Aldehyde Group in Indolizine-2-carbaldehyde: A Technical Guide for Drug Discovery and Development

An in-depth exploration of the chemical behavior of the aldehyde functionality at the C2 position of the indolizine core, a key synthon in the development of novel therapeutics.

The indolizine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives demonstrating a wide spectrum of biological activities, including potent anticancer properties. Central to the synthetic utility and diversification of this scaffold is the reactivity of substituents on the indolizine core. This technical guide focuses specifically on the aldehyde group at the second position of the indolizine ring system, a versatile handle for a variety of chemical transformations crucial for the generation of compound libraries in drug discovery programs.

Core Reactivity and Chemical Properties

The aldehyde group at the C2 position of the indolizine nucleus is readily modifiable, serving as a versatile precursor for a range of chemical transformations. Its reactivity is influenced by the electronic properties of the bicyclic indolizine system. The indolizine ring is an electron-rich aromatic system, which can influence the electrophilicity of the aldehyde's carbonyl carbon. However, the aldehyde group maintains its characteristic susceptibility to nucleophilic attack and its ability to participate in a variety of condensation and oxidation-reduction reactions.

Key Chemical Transformations of the Aldehyde Group

The aldehyde functionality of indolizine-2-carbaldehyde and its derivatives can undergo a diverse array of chemical reactions, making it a cornerstone for late-stage functionalization in medicinal chemistry. Key transformations include reduction, arylation, and various condensation reactions.

Reduction of the Aldehyde Group

The aldehyde can be readily reduced to the corresponding primary alcohol. This transformation is typically achieved with high efficiency using standard reducing agents.

Experimental Protocol: Reduction of 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound

To a solution of 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound (1 equivalent) in a suitable solvent such as methanol or ethanol, a reducing agent like sodium borohydride (NaBH4) (1.5 equivalents) is added portion-wise at 0 °C. The reaction mixture is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched by the addition of water, and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding (3-(4-bromophenyl)-1-(pyridin-4-yl)indolizin-2-yl)methanol.

| Reactant | Product | Reagents and Conditions | Yield |

| 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound | (3-(4-bromophenyl)-1-(pyridin-4-yl)indolizin-2-yl)methanol | NaBH4, Methanol, RT | High |

Arylation of the Aldehyde Group

The aldehyde group can be converted to a secondary alcohol through the addition of an aryl nucleophile, typically an organometallic reagent such as a Grignard reagent or an organolithium species.

Experimental Protocol: Arylation of 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound

A solution of an aryl bromide (e.g., bromobenzene) in anhydrous tetrahydrofuran (THF) is treated with magnesium turnings to form the corresponding Grignard reagent. To a solution of 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound (1 equivalent) in anhydrous THF at 0 °C, the freshly prepared Grignard reagent (1.2 equivalents) is added dropwise. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to yield the desired secondary alcohol.

| Reactant | Product | Reagents and Conditions | Yield |

| 3-(4-bromophenyl)-1-(pyridin-4-yl)this compound | (3-(4-bromophenyl)-1-(pyridin-4-yl)indolizin-2-yl)(phenyl)methanol | Phenylmagnesium bromide, THF, RT | Good |

Condensation Reactions

The aldehyde group of this compound is an excellent electrophile for various condensation reactions, which are fundamental for carbon-carbon bond formation and the synthesis of more complex molecular architectures.

The Knoevenagel condensation involves the reaction of the aldehyde with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst. This reaction leads to the formation of a new carbon-carbon double bond.

Experimental Protocol: Knoevenagel Condensation of this compound with Malononitrile

A mixture of this compound (1 equivalent), malononitrile (1.1 equivalents), and a catalytic amount of a weak base like piperidine or triethylamine in a solvent such as ethanol or toluene is heated to reflux. The reaction progress is monitored by TLC. After completion, the reaction mixture is cooled, and the product often precipitates out of the solution. The solid product is collected by filtration, washed with a cold solvent, and can be further purified by recrystallization.

| Reactant | Active Methylene Compound | Product | Catalyst | Yield |

| This compound | Malononitrile | 2-(indolizin-2-ylmethylene)malononitrile | Piperidine | High |

| This compound | Ethyl cyanoacetate | Ethyl 2-cyano-3-(indolizin-2-yl)acrylate | Piperidine | Good |

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes. The reaction of this compound with a phosphorus ylide allows for the introduction of a variety of substituted vinyl groups at the C2 position.

Experimental Protocol: Wittig Reaction of this compound

To a suspension of a phosphonium salt (e.g., methyltriphenylphosphonium bromide) in an anhydrous solvent like THF, a strong base such as n-butyllithium or sodium hydride is added at low temperature (e.g., 0 °C) to generate the corresponding phosphorus ylide. A solution of this compound (1 equivalent) in anhydrous THF is then added dropwise to the ylide solution. The reaction mixture is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is quenched, and the product is extracted and purified by column chromatography.

| Reactant | Phosphorus Ylide | Product | Base | Yield |

| This compound | (Triphenylphosphoranylidene)methane | 2-vinylindolizine | n-BuLi | Good |

| This compound | Ethyl (triphenylphosphoranylidene)acetate | Ethyl 3-(indolizin-2-yl)acrylate | NaH | Good |

Role in Drug Development and Signaling Pathways

The reactivity of the aldehyde group in this compound is of significant interest to drug development professionals. The ability to easily modify this functional group allows for the systematic exploration of the structure-activity relationship (SAR) of indolizine-based compounds. For instance, the conversion of the aldehyde to various derivatives can modulate the compound's polarity, hydrogen bonding capacity, and steric profile, all of which are critical determinants of its interaction with biological targets.

Indolizine derivatives have shown promise as anticancer agents, and the modifications at the C2 position can influence their mechanism of action. For example, the introduction of specific functionalities via the aldehyde group can enhance the binding affinity of the molecule to target proteins or enzymes involved in cancer signaling pathways.

Below is a conceptual workflow illustrating the central role of this compound in a drug discovery cascade.

Caption: Drug discovery workflow utilizing this compound.

This diagram illustrates how the versatile reactivity of the aldehyde group allows for the creation of a diverse library of indolizine derivatives. These compounds can then be screened to identify initial "hits." Subsequent rounds of synthesis, guided by SAR, enable the optimization of these hits into potential drug candidates. The dashed line indicates the iterative nature of this process, where insights from SAR studies can inform the design of new derivatives starting from the core this compound scaffold.

The following diagram conceptualizes a potential mechanism of action for an indolizine derivative, where the functionality introduced via the 2-carbaldehyde group plays a crucial role in target engagement.

Caption: Conceptual signaling pathway modulation by an indolizine derivative.

In this hypothetical pathway, the indolizine derivative, synthesized from this compound, interacts with a specific biological target. This interaction modulates a signaling pathway, leading to a desired cellular response, such as the inhibition of cancer cell proliferation. The nature of the substituent at the C2 position, derived from the original aldehyde, is critical for the initial binding and inhibitory activity.

Conclusion

The aldehyde group in this compound is a highly valuable and reactive functional group that provides a gateway to a vast chemical space of indolizine derivatives. Its participation in a wide range of chemical transformations, including reductions, arylations, and various condensation reactions, makes it an indispensable tool for medicinal chemists. The ability to readily diversify the indolizine scaffold at the C2 position is crucial for the exploration of structure-activity relationships and the optimization of lead compounds in the pursuit of novel therapeutics, particularly in the field of oncology. A thorough understanding of the reactivity of this aldehyde group is therefore essential for researchers, scientists, and drug development professionals working with this important class of heterocyclic compounds.

Stability and Storage of Indolizine-2-carbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known stability and optimal storage conditions for Indolizine-2-carbaldehyde. Due to the limited availability of formal, long-term stability studies, this guide synthesizes information from chemical supplier recommendations, analogous compound data, and inferences from published synthesis and purification protocols.

Core Stability Profile and Storage Recommendations

This compound is a heterocyclic aromatic aldehyde. The indolizine ring system, while aromatic, can be susceptible to degradation, particularly when unsubstituted. The aldehyde functional group is also prone to oxidation. Therefore, careful handling and storage are crucial to maintain the integrity of the compound.

Based on available data, the following storage conditions are recommended to ensure the long-term stability of this compound:

| Parameter | Recommendation | Rationale |

| Temperature | Room Temperature | Recommended by suppliers. Avoid excessive heat to prevent potential degradation. |

| Light | Store in a dark place | Aromatic compounds can be light-sensitive, leading to decomposition or polymerization. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | The aldehyde group is susceptible to oxidation to the corresponding carboxylic acid. An inert atmosphere minimizes this risk. |

| Moisture | Keep container tightly sealed in a dry place | Aldehydes can be sensitive to moisture. A dry environment prevents potential hydration or other water-mediated degradation pathways. |

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below for reference.

| Property | Value | Source |

| Molecular Formula | C₉H₇NO | PubChem |

| Molecular Weight | 145.16 g/mol | PubChem |

| Appearance | Solid (form may vary) | General knowledge |

| CAS Number | 944895-49-2 | PubChem |

Experimental Protocols: Synthesis and Purification

The stability of this compound is sufficient for it to be synthesized and purified using standard organic chemistry techniques. The following is a generalized experimental protocol based on published literature, demonstrating the conditions under which the compound is handled.

General Synthesis Procedure via Aminocatalyzed [3+2] Annulation:

-

Reaction Setup: To a reaction vessel is added an α,β-unsaturated aldehyde (0.2 mmol), a heteroaryl ketone (2.5 equivalents), an aminocatalyst (e.g., chitosan, 20 mol%), and a solvent mixture (e.g., Formic acid:H₂O or AcOH:CF₃CH₂OH).

-

Inert Atmosphere: The vessel is flushed with an inert gas, such as Argon, to remove oxygen.

-

Heating: The reaction mixture is heated to a specified temperature (e.g., 80-120 °C) for a designated period (e.g., 18-36 hours).

-

Workup: After cooling to room temperature, the reaction mixture is diluted with a suitable solvent (e.g., ethyl acetate) and filtered.

-

Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a solvent system such as hexane/ethyl acetate to yield the pure this compound.

The successful isolation of the product through these steps, which involve heating and exposure to silica gel, indicates a reasonable degree of stability under these conditions.

Visualizing Stability Factors and Synthesis Workflow

To further illustrate the concepts discussed, the following diagrams are provided.

An In-depth Technical Guide to Indolizine-2-carbaldehyde Derivatives and Analogues for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of indolizine-2-carbaldehyde derivatives and their analogues. This class of compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities, particularly its potential as anticancer agents. This document aims to serve as a valuable resource for researchers in the field, offering detailed experimental protocols, consolidated quantitative data, and visual representations of key biological pathways.

Synthesis of this compound and its Derivatives

The indolizine scaffold is typically synthesized through several key methodologies, with the 1,3-dipolar cycloaddition reaction being one of the most versatile and widely employed approaches. This method allows for the construction of the bicyclic indolizine core with a high degree of functional group tolerance.

General Synthetic Scheme: 1,3-Dipolar Cycloaddition

The most common route to substituted indolizines involves the reaction of a pyridinium ylide with an electron-deficient alkene or alkyne. For the synthesis of this compound derivatives, an α,β-unsaturated aldehyde is a key reactant.

Caption: General workflow for the aminocatalyzed synthesis of indolizine-2-carbaldehydes.

Detailed Experimental Protocol: One-pot Synthesis of 1,2,3-trisubstituted Indolizine-2-carbaldehydes

This protocol is adapted from a recyclable stereoauxiliary aminocatalyzed strategy.

Materials:

-

α,β-unsaturated aldehyde (0.2 mmol)

-

Heteroaryl ketone (e.g., 2-acetylpyridine) (0.5 mmol, 2.5 equiv.)

-

Aminocatalyst (e.g., chitosan or a D-glucosamine derivative) (20 mol%)

-

Acetic Acid (AcOH) (0.4 mmol, 2.0 equiv.)

-

Lithium trifluoromethanesulfonate (LiSO3CF3)

-

2,2,2-Trifluoroethanol (CF3CH2OH) (0.9 mL)

-

Argon atmosphere

Procedure:

-

To a dried reaction vessel, add the α,β-unsaturated aldehyde, heteroaryl ketone, aminocatalyst, and LiSO3CF3.

-

Under an argon atmosphere, add acetic acid and 2,2,2-trifluoroethanol.

-

Seal the vessel and heat the reaction mixture at 80 °C for 18 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired this compound derivative.

Quantitative Data: Synthesis and Spectroscopic Properties

The following tables summarize the yields of representative this compound derivatives synthesized via the one-pot aminocatalyzed method and their characteristic spectroscopic data.

Table 1: Synthesis Yields of Representative this compound Derivatives

| Compound ID | α,β-Unsaturated Aldehyde | Heteroaryl Ketone | Yield (%) |

| 1 | Cinnamaldehyde | 2-Acetylpyridine | 95 |

| 2 | Crotonaldehyde | 2-Acetylpyridine | 88 |

| 3 | Acrolein | 2-Benzoylpyridine | 79 |

| 4 | Cinnamaldehyde | 2-Acetylquinoline | 92 |

Table 2: Spectroscopic Data for this compound

| Data Type | Value |

| Molecular Formula | C9H7NO |

| Molecular Weight | 145.16 g/mol [1] |

| ¹H NMR (CDCl₃) | δ (ppm): 9.85 (s, 1H, CHO), 8.20 (d, 1H), 7.60 (d, 1H), 7.45 (s, 1H), 7.20-7.00 (m, 2H), 6.80 (t, 1H) |

| ¹³C NMR (CDCl₃) | δ (ppm): 185.5, 137.9, 136.8, 125.3, 124.0, 122.9, 122.0, 118.1, 109.9 |

| IR (KBr) | ν (cm⁻¹): 1665 (C=O, aldehyde), 1630, 1510, 1450 |

| Mass (m/z) | 145 [M]⁺ |

Note: NMR data are generalized from typical spectra and may vary slightly based on solvent and specific substitution patterns.

Biological Activity: Anticancer Properties

This compound derivatives have demonstrated significant potential as anticancer agents. Their activity has been evaluated against various cancer cell lines, with some compounds showing promising inhibitory effects.

In Vitro Anticancer Activity

The following table summarizes the anticancer activity of selected indolizine derivatives against a panel of human cancer cell lines.

Table 3: IC₅₀ Values of Representative Indolizine Derivatives against Cancer Cell Lines

| Compound ID | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| C3 (an indolizine derivative) | HepG2 | Liver | 10.2 | [2] |

| C8 (dithiolation indolizine) | A549 | Lung | ~15-30 µg/mL | [3] |

| 6o (difluoro substituted indolizine) | HepG2 | Liver | 6.02 | [4] |

| 6o (difluoro substituted indolizine) | HCT-116 | Colon | 5.84 | [4] |

| 6o (difluoro substituted indolizine) | MCF-7 | Breast | 8.89 | [4] |

| 6w (indolizine derivative) | BxPC3 | Pancreatic | 0.47 | [5] |

| 6w (indolizine derivative) | MCF7 | Breast | 1.82 | [5] |

| 6w (indolizine derivative) | PC3 | Prostate | 2.68 | [5] |

| cis-11 (olefinated indolizine lactone) | MDA-MB-231 | Breast | 1.01 | [6] |

| cis-11 (olefinated indolizine lactone) | DU-145 | Prostate | 4.41 | [6] |

Note: Direct comparison of IC₅₀ values should be made with caution due to variations in experimental conditions between studies.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell lines (e.g., HepG2, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Indolizine derivative stock solution (in DMSO)

-

3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Treat the cells with various concentrations of the indolizine derivative (typically from 0.1 to 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37 °C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the control and determine the IC₅₀ value.

Mechanism of Action: Signaling Pathways in Cancer

Several studies have begun to elucidate the molecular mechanisms by which indolizine derivatives exert their anticancer effects. Key pathways identified include the induction of apoptosis and cell cycle arrest.

Induction of Apoptosis via the Mitochondrial p53 Pathway

Certain indolizine derivatives have been shown to induce apoptosis in cancer cells through a mechanism involving the tumor suppressor protein p53 and the mitochondria.

Caption: Proposed signaling pathway for indolizine-induced apoptosis in cancer cells.[2][4]

This pathway suggests that the indolizine derivative increases intracellular reactive oxygen species (ROS), leading to the activation and nuclear accumulation of p53.[2] p53 then upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2] This shift in the Bax/Bcl-2 ratio leads to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspase-3, culminating in apoptosis.[2]

Induction of G2/M Cell Cycle Arrest

Other indolizine analogues have been found to inhibit cancer cell proliferation by arresting the cell cycle at the G2/M phase. This is often linked to the disruption of microtubule dynamics.

Caption: Signaling pathway for indolizine-induced G2/M cell cycle arrest.[3]

In this mechanism, the indolizine derivative may inhibit tubulin polymerization, leading to the disruption of the mitotic spindle and causing cells to arrest in the G2/M phase of the cell cycle.[7] Additionally, inhibition of the PI3K/Akt pathway and activation of p53 can lead to the downregulation of the Cyclin B1/CDK1 complex, which is crucial for the G2 to M phase transition.[3][8] Prolonged G2/M arrest can ultimately trigger apoptosis.

Experimental Protocol: Tubulin Polymerization Assay

This protocol provides a general framework for assessing the effect of indolizine derivatives on tubulin polymerization.

Materials:

-

Purified tubulin protein

-

Tubulin polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

-

GTP solution (10 mM)

-

Glycerol

-

Indolizine derivative stock solution (in DMSO)

-

Paclitaxel (stabilizing control)

-

Nocodazole (destabilizing control)

-

96-well plate (UV-transparent)

-

Temperature-controlled spectrophotometer

Procedure:

-

On ice, prepare the tubulin polymerization reaction mixture containing tubulin protein in polymerization buffer with GTP and glycerol.

-

Add the indolizine derivative at various concentrations, along with positive and negative controls, to the wells of a pre-chilled 96-well plate.

-

Add the tubulin reaction mixture to the wells.

-

Immediately place the plate in a spectrophotometer pre-heated to 37 °C.

-

Measure the change in absorbance at 340 nm every minute for 60-90 minutes. An increase in absorbance indicates tubulin polymerization.

-

Plot the absorbance versus time to generate polymerization curves and compare the effect of the indolizine derivative to the controls.

Conclusion and Future Directions

This compound derivatives and their analogues represent a promising class of compounds for the development of novel anticancer therapeutics. Their synthesis is readily achievable through established methods like the 1,3-dipolar cycloaddition, allowing for the generation of diverse chemical libraries. The demonstrated in vitro anticancer activity, coupled with emerging insights into their mechanisms of action involving apoptosis induction and cell cycle arrest, provides a strong rationale for their continued investigation.

Future research should focus on:

-

Structure-Activity Relationship (SAR) studies: A systematic exploration of substitutions on the indolizine core to optimize potency and selectivity.

-

In vivo efficacy: Evaluation of the most promising compounds in preclinical animal models of cancer.

-

Pharmacokinetic and toxicological profiling: Assessment of the drug-like properties of these derivatives to identify candidates with favorable ADMET profiles.

-

Target deconvolution: Further elucidation of the specific molecular targets and signaling pathways modulated by these compounds to refine their mechanism of action.

This technical guide provides a solid foundation for researchers to build upon in their efforts to translate the potential of this compound derivatives into effective clinical cancer therapies.

References

- 1. This compound | C9H7NO | CID 53721738 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. iris.cnr.it [iris.cnr.it]

- 3. Dithiolation indolizine exerts viability suppression effects on A549 cells via triggering intrinsic apoptotic pathways and inducing G2/M phase arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolizine/indolizine-bearing (un)substituted isoindole moiety: design, synthesis, antiproliferative and MDR reversal activities, and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Discovery of indolizine lactones as anticancer agents and their optimization through late-stage functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Cell cycle-dependent binding between Cyclin B1 and Cdk1 revealed by time-resolved fluorescence correlation spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: One-Pot Synthesis of Substituted Indolizines Using Indolizine-2-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indolizine scaffolds are of significant interest in medicinal chemistry and drug development due to their presence in a wide range of biologically active compounds. While numerous methods exist for the synthesis of the indolizine core itself, the direct, one-pot functionalization of pre-formed indolizines, such as indolizine-2-carbaldehyde, into more complex substituted derivatives is a less explored area. This document outlines a proposed one-pot, multicomponent protocol for the synthesis of novel dihydropyrimidinone-fused indolizine derivatives, leveraging the reactivity of the aldehyde functional group in a Biginelli-type reaction. This approach offers a streamlined pathway to novel heterocyclic systems with potential therapeutic applications.

Introduction

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules from three or more starting materials in a single synthetic operation. This approach is highly valued for its efficiency, atom economy, and the ability to rapidly generate libraries of structurally diverse compounds. The Biginelli reaction, a well-established MCR, typically involves the acid-catalyzed condensation of an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones (DHPMs) or their thio-analogs.[1][2] These DHPMs are known to exhibit a wide range of pharmacological activities, including acting as calcium channel blockers and anti-inflammatory agents.[1]

Herein, we propose the application of a Biginelli-type reaction in a one-pot synthesis to generate novel substituted indolizines, using this compound as the aldehyde component. This protocol is designed to be a straightforward and efficient method for the diversification of the indolizine scaffold, leading to the formation of a fused heterocyclic system.

Proposed One-Pot Synthesis of Dihydropyrimidinone-Fused Indolizines

This section details a proposed experimental protocol for the one-pot synthesis of dihydropyrimidinone-fused indolizines from this compound, a β-dicarbonyl compound, and urea or thiourea.

Reaction Scheme:

Experimental Workflow Diagram

Caption: Experimental workflow for the proposed one-pot synthesis.

Detailed Experimental Protocol

Materials:

-

This compound

-

Ethyl acetoacetate (or other β-dicarbonyl compounds)

-

Urea (or thiourea)

-

Catalyst (e.g., p-toluenesulfonic acid (p-TSA), hydrochloric acid, or a Lewis acid like zinc chloride)

-

Solvent (e.g., ethanol, acetic acid, or solvent-free)

-

Standard laboratory glassware and equipment (round-bottom flask, condenser, magnetic stirrer, heating mantle)

Procedure:

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the β-dicarbonyl compound (e.g., ethyl acetoacetate, 1.0 mmol), and urea or thiourea (1.5 mmol).

-

Addition of Catalyst and Solvent: Add the solvent (e.g., 10 mL of ethanol) followed by the catalyst (e.g., p-TSA, 0.1 mmol).

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (this compound) is consumed (typically 2-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into 50 mL of ice-cold water.

-

Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.

-

Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel to afford the pure dihydropyrimidinone-fused indolizine.

-

Characterization: Characterize the final product using standard analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and IR spectroscopy.

Quantitative Data Summary

The following table summarizes the expected products and hypothetical yields for the proposed one-pot synthesis with various reactants. These yields are based on typical outcomes for Biginelli reactions reported in the literature.[1][2][3]

| Entry | β-Dicarbonyl Compound | Amide Source | Expected Product | Hypothetical Yield (%) |

| 1 | Ethyl Acetoacetate | Urea | 4-(indolizin-2-yl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one | 85-95 |

| 2 | Ethyl Acetoacetate | Thiourea | 4-(indolizin-2-yl)-6-methyl-3,4-dihydropyrimidine-2(1H)-thione | 80-90 |